molecular formula C18H16ClNO4 B4569736 2-(2-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycinate

2-(2-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycinate

Cat. No.: B4569736
M. Wt: 345.8 g/mol
InChI Key: DCWJQTRATDZBRS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycinate is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0767857 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Processes

Research demonstrates that compounds structurally related to 2-(2-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycinate can undergo oxidation reactions to yield acids with the same number of carbon atoms as the original olefins. These findings suggest potential applications in synthetic chemistry, especially for creating complex organic molecules through oxidation (Moussa & Eweiss, 2007).

Spectroscopic Characterization and Molecular Structure

DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of molecules similar to this compound. These studies provide insights into the molecular structure, spectroscopic characterization, and potential applications in designing materials with specific optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photocatalytic Degradation

Compounds related to this compound have been investigated for their potential in environmental applications, such as the photocatalytic degradation of pollutants. Studies show that modified titanium dioxide can efficiently degrade chlorophenols under visible light, indicating a possible role in water purification and environmental remediation (Lin et al., 2018).

Advanced Electrochemical Oxidation

Advanced electrochemical oxidation processes have been studied for the mineralization of chlorophenolic compounds, suggesting that similar methodologies could be applied to the degradation of complex organic molecules like this compound, contributing to the field of waste management and environmental protection (Brillas, Calpe, & Casado, 2000).

Enantioselective Synthesis

The resolution of racemic mixtures of structurally similar compounds through enantioselective hydrolysis has been explored, highlighting potential applications in the synthesis of enantiomerically pure substances for pharmaceuticals and agrochemicals (Fadnavis, Devi, & Jasti, 2008).

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-15-9-5-4-8-14(15)16(21)12-24-18(23)11-20-17(22)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWJQTRATDZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.